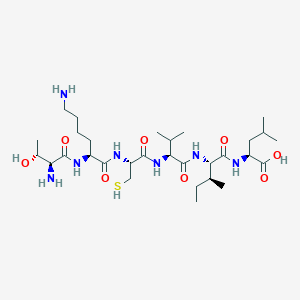
L-Threonyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threonyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl-L-leucine is a peptide compound composed of six amino acids: threonine, lysine, cysteine, valine, isoleucine, and leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microorganisms and then purified. The choice of method depends on the required quantity and purity of the peptide.
Analyse Chemischer Reaktionen
Types of Reactions
L-Threonyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as alkylating agents, can modify specific amino acid residues.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Regeneration of free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
L-Threonyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl-L-leucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a component in various biotechnological processes.
Wirkmechanismus
The mechanism of action of L-Threonyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact mechanism depends on the specific application and context in which the peptide is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Threonyl-L-lysyl-L-cysteinyl-L-valyl-L-isoleucyl-L-leucine: A similar peptide with slight variations in the amino acid sequence.
This compound: Another peptide with a different sequence but similar functional properties.
Uniqueness
This compound is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This feature can be exploited for various applications, including stabilizing peptide structures and facilitating specific interactions with molecular targets.
Eigenschaften
CAS-Nummer |
796865-64-0 |
|---|---|
Molekularformel |
C30H57N7O8S |
Molekulargewicht |
675.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H57N7O8S/c1-8-17(6)24(29(43)34-20(30(44)45)13-15(2)3)37-28(42)23(16(4)5)36-26(40)21(14-46)35-25(39)19(11-9-10-12-31)33-27(41)22(32)18(7)38/h15-24,38,46H,8-14,31-32H2,1-7H3,(H,33,41)(H,34,43)(H,35,39)(H,36,40)(H,37,42)(H,44,45)/t17-,18+,19-,20-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
XSIMPRWMBNSYON-XBUBOJNLSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
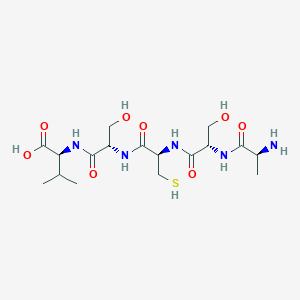
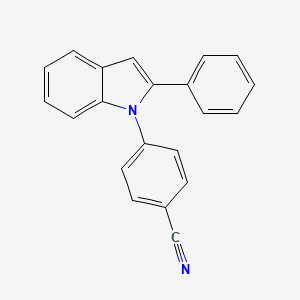
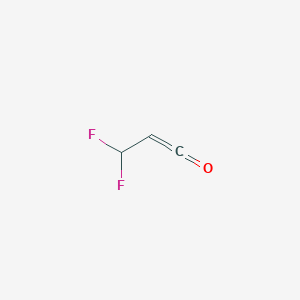
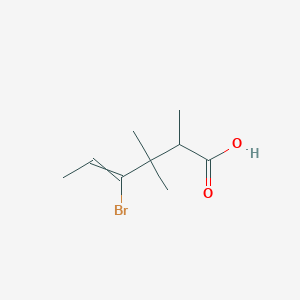
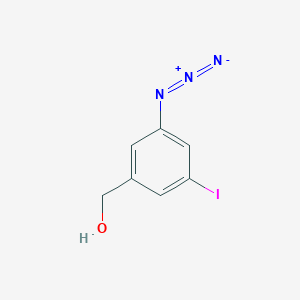
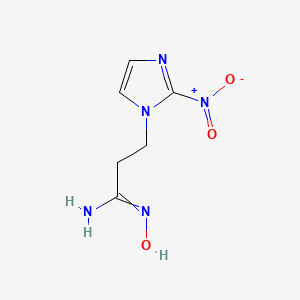
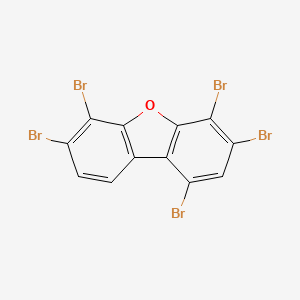
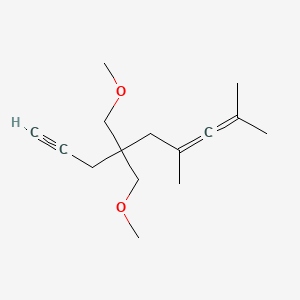

![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
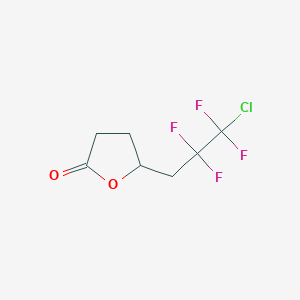
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
